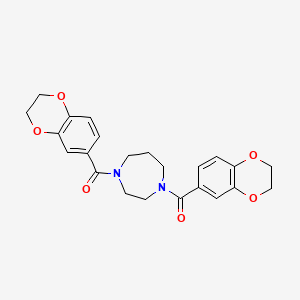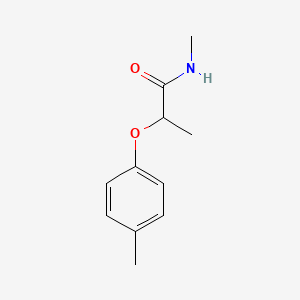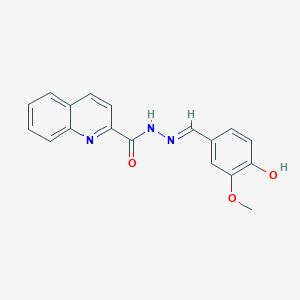![molecular formula C21H24FN3O B6058437 7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6058437.png)
7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as FLP-6, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. FLP-6 is a spirocyclic compound that belongs to the family of diazaspiro compounds.
Mechanism of Action
7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to bind to the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR) in the central nervous system. This binding leads to the activation of the G protein-coupled receptor (GPCR) signaling pathway, which results in the inhibition of cAMP production and the activation of the mitogen-activated protein kinase (MAPK) pathway. This activation of the MAPK pathway has been shown to have potential analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have potential analgesic and anti-inflammatory effects in various scientific research studies. 7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce mechanical allodynia and thermal hyperalgesia in animal models of neuropathic pain. 7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is its potential therapeutic properties in the treatment of neuropathic pain and inflammation. 7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life. However, one of the limitations of 7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is its limited solubility in water, which may make it difficult to use in certain lab experiments.
Future Directions
For the research on 7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one include further studies on its pharmacokinetics and pharmacodynamics, safety and toxicity, development of novel formulations, and studies on its potential in the treatment of other diseases.
Synthesis Methods
The synthesis of 7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that has been described in detail in a scientific publication by Wang et al. (2017). The synthesis starts with the reaction of 2-fluorobenzylamine with 3-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then reacted with cyclohexanone to form a spirocyclic intermediate, which is further reacted with hydrazine hydrate to form 7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in good yield.
Scientific Research Applications
7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have potential therapeutic properties in various scientific research studies. Some of the key research applications of 7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one are discussed below.
properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-2-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c22-19-7-2-1-6-18(19)15-25-11-4-8-21(20(25)26)9-12-24(16-21)14-17-5-3-10-23-13-17/h1-3,5-7,10,13H,4,8-9,11-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVLRIMABGWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CN=CC=C3)C(=O)N(C1)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Fluorophenyl)methyl]-2-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6058354.png)



![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6058377.png)
![N-benzyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6058391.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6058410.png)
![N,N-dimethyl-4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzamide](/img/structure/B6058412.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B6058414.png)
![ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate](/img/structure/B6058415.png)
![3-[4-(dimethylamino)phenyl]-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B6058418.png)
![3-chloro-4-ethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6058425.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}propanamide](/img/structure/B6058431.png)
![N-({1-[2-(3-pyridinyl)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6058439.png)